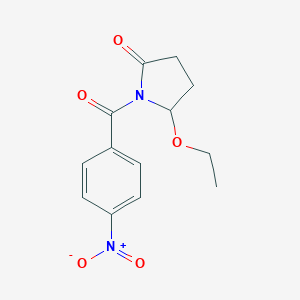
5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ENBPO and has a molecular formula of C13H13N2O5.
Mecanismo De Acción
ENBPO acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. By inhibiting COX-2, ENBPO reduces the production of prostaglandins, which are responsible for pain and inflammation. ENBPO has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ENBPO has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential anti-cancer effects, showing promising results in inhibiting the growth of cancer cells. ENBPO has been shown to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENBPO is a relatively easy compound to synthesize and purify, making it a useful starting material for the synthesis of other compounds. Its anti-inflammatory and analgesic effects make it a promising candidate for drug development. However, ENBPO's mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Direcciones Futuras
Future research on ENBPO could focus on its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies on its mechanism of action and potential side effects could also provide valuable insights for drug development. ENBPO could also be used as a starting material for the synthesis of other compounds with potential biological activities.
Métodos De Síntesis
The synthesis of ENBPO involves the reaction between 4-nitrobenzoic acid and 5-ethoxy-2-pyrrolidone in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is purified using column chromatography to obtain pure ENBPO.
Aplicaciones Científicas De Investigación
ENBPO has shown potential in various scientific research applications, including medicinal chemistry, drug design, and chemical biology. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. ENBPO has also been used as a starting material for the synthesis of other compounds with potential biological activities.
Propiedades
Número CAS |
136410-03-2 |
|---|---|
Nombre del producto |
5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one |
Fórmula molecular |
C13H14N2O5 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
5-ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O5/c1-2-20-12-8-7-11(16)14(12)13(17)9-3-5-10(6-4-9)15(18)19/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
VIYNOMFQVLFKHD-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
(+-)-5-Ethoxy-1-(4-nitrobenzoyl)-2-pyrrolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
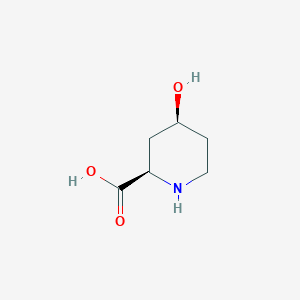
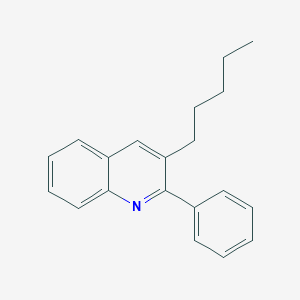
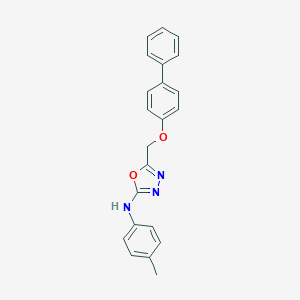



![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)
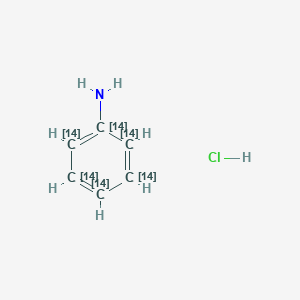

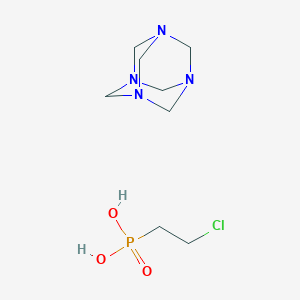

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)